4-nitro-1-phenyl-1H-pyrazole
Description
Properties
IUPAC Name |
4-nitro-1-phenylpyrazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3O2/c13-12(14)9-6-10-11(7-9)8-4-2-1-3-5-8/h1-7H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IATFOGDERDNVMS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=C(C=N2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Reaction Pathways to 4 Nitro 1 Phenyl 1h Pyrazole and Its Derivatives
Direct Nitration and Electrophilic Substitution Strategies
The introduction of a nitro group onto a pre-existing 1-phenyl-1H-pyrazole scaffold is a direct and common approach to synthesizing the target compound. The success of this strategy hinges on controlling the regioselectivity of the electrophilic nitration reaction.
Regioselective Nitration of Pyrazole (B372694) Rings
The nitration of 1-phenyl-1H-pyrazole demonstrates a marked dependence on the reaction conditions, which dictate the site of substitution. osi.lv The pyrazole ring is an electron-rich heterocycle, but the N-phenyl substituent significantly influences the reaction's outcome.
When strong acidic conditions are employed, such as a mixture of nitric acid and sulfuric acid (mixed acids), the pyrazole ring is protonated. This protonation deactivates the heterocyclic ring towards electrophilic attack. Consequently, the electrophilic substitution occurs preferentially on the phenyl ring, typically at the para-position, yielding 1-(4-nitrophenyl)pyrazole in high yield (94%). osi.lv
Conversely, to achieve nitration on the pyrazole ring itself, the reaction must be conducted under conditions where the pyrazole exists as a free base. osi.lv This is typically accomplished using nitric acid in acetic anhydride (B1165640) at low temperatures. osi.lv Under these conditions, the C4 position of the pyrazole ring is the most nucleophilic and sterically accessible site for the nitronium ion (NO₂⁺). The N1-phenyl group deactivates the adjacent C5 position, and the C3 position is less favored, leading to the regioselective formation of 4-nitro-1-phenyl-1H-pyrazole in moderate yields (around 55%). osi.lv The kinetics of this nitration have been studied in detail, confirming the selective substitution at the C4 position. osi.lv
Table 1: Influence of Nitrating Agent on the Regioselectivity of 1-Phenyl-1H-pyrazole Nitration osi.lv
| Nitrating Agent | Predominant Product | Yield |
|---|---|---|
| HNO₃ / H₂SO₄ | 1-(4-Nitrophenyl)pyrazole | 94% |
| HNO₃ / Acetic Anhydride | This compound | 55% |
Ipso-Nitration Mechanisms
Ipso-nitration is an electrophilic substitution reaction where a nitro group displaces a substituent other than a hydrogen atom. osi.lvnih.gov This pathway provides an alternative route to this compound, particularly from a precursor that is already substituted at the C4 position.
A notable example is the nitration of 4-bromo-1-phenylpyrazole. osi.lv When this substrate is treated with nitric acid in acetic anhydride, an ipso-nitration occurs, where the bromine atom at the C4 position is replaced by a nitro group. This reaction yields this compound in a 65% yield. osi.lv It is important to note that this reaction can produce a mixture of byproducts, including dibromo and dinitro compounds. osi.lv The choice of nitrating agent is critical; using mixed acids on 4-bromo-1-phenylpyrazole results in nitration on the phenyl ring instead, yielding the 4-bromo-1-(4-nitrophenyl) derivative. osi.lv
Ring Closure Approaches and Cycloaddition Reactions
An alternative to functionalizing the pyrazole ring is to construct it from acyclic precursors that already contain the necessary nitro and phenyl functionalities. These methods often provide excellent control over the final substitution pattern.
Condensation Reactions with Hydrazines
The most classic and versatile method for pyrazole synthesis is the condensation of a 1,3-dicarbonyl compound (or a synthetic equivalent) with a hydrazine (B178648). To synthesize this compound, phenylhydrazine (B124118) is reacted with a three-carbon synthon bearing a nitro group at the central carbon.
A common precursor is nitromalonaldehyde (B3023284) or its more stable and soluble synthetic equivalents, such as β-nitroenamines. osi.lv For instance, the reaction of 3-propylamino-2-nitropropenal with phenylhydrazine in methanol (B129727) at room temperature produces this compound in a 35% yield. osi.lv This method is also known to proceed starting directly from nitromalonaldehyde and phenylhydrazine. google.com
Degenerated Ring Transformation Reactions
Degenerated ring transformations involve the conversion of one heterocyclic ring into another. This advanced strategy can serve as a powerful route to substituted pyrazoles. It has been demonstrated that 1,4-dinitropyrazole can serve as a synthetic equivalent of nitromalonaldehyde. arkat-usa.org
In a key example, 1,4-dinitropyrazole reacts with phenylhydrazine under mild conditions to afford this compound in a 70% yield. osi.lvarkat-usa.org The proposed mechanism involves the nucleophilic addition of the hydrazine to the pyrazole ring, followed by ring-opening and subsequent ring-closure to form the new, more stable 1-phenyl-4-nitropyrazole ring, with the elimination of nitroamide. arkat-usa.org Similar ring transformation strategies using 1,4-dinitroimidazoles and anilines have also been reported for the synthesis of other N-aryl-C-nitroazoles. nih.govresearchgate.net
Another documented, though less direct, ring transformation involves starting with 1-phenyl-4-nitro-5-hydroxypyridazone-(6). Heating this compound in aqueous ammonia (B1221849) with a copper powder catalyst results in a transformation that yields 1-phenyl-4-nitropyrazole. google.com
Derivatization and Functionalization Beyond Direct Synthesis
Once synthesized, this compound can be used as a versatile platform for creating a variety of other functionalized pyrazoles. The electron-withdrawing nitro group significantly influences the reactivity of both the pyrazole and phenyl rings, enabling a range of chemical transformations.
The most common derivatization is the reduction of the nitro group to an amine, yielding 4-amino-1-phenyl-1H-pyrazole. This transformation can be achieved using various reducing agents, such as ammonium (B1175870) hydrogen sulfide (B99878). osi.lv The resulting amino group is a highly valuable functional handle for further synthesis, such as the construction of more complex heterocyclic systems or the introduction of other substituents via diazotization reactions. osi.lvsemanticscholar.org
For example, a multi-step synthesis has been reported where 4-nitro-1-(4-nitrophenyl)pyrazole (B15361910) is selectively reduced with ammonium hydrogen sulfide to give 1-(4-aminophenyl)-4-nitropyrazole. Subsequent deamination of this intermediate affords the parent this compound. osi.lv This demonstrates the chemical orthogonality of the nitro groups on the pyrazole and phenyl rings. Further functionalization can also be directed at the C5 position of the pyrazole ring through C-H activation methodologies, allowing for the introduction of aryl groups. acs.org
Table 2: Summary of Key Synthetic Reactions
| Reaction Type | Starting Material(s) | Product | Reagents & Conditions | Yield | Reference(s) |
|---|---|---|---|---|---|
| Regioselective Nitration | 1-Phenyl-1H-pyrazole | This compound | HNO₃ / Acetic Anhydride | 55% | osi.lv |
| Ipso-Nitration | 4-Bromo-1-phenylpyrazole | This compound | HNO₃ / Acetic Anhydride | 65% | osi.lv |
| Condensation | Phenylhydrazine + 3-Propylamino-2-nitropropenal | This compound | Methanol, RT | 35% | osi.lv |
| Ring Transformation | 1,4-Dinitropyrazole + Phenylhydrazine | This compound | Aqueous Methanol, 25°C | 70% | osi.lvarkat-usa.org |
Modification of the Nitro Group
The nitro group at the C4 position of the pyrazole ring is a key functional handle that can be readily transformed into other functionalities, significantly broadening the synthetic utility of the parent compound. The most common modification is its reduction to an amino group, yielding 4-amino-1-phenyl-1H-pyrazole. This transformation opens pathways to a wide array of derivatives.
The reduction of the nitro group can be accomplished using several established methods. Catalytic hydrogenation using hydrogen gas in the presence of a palladium on carbon (Pd/C) catalyst is a highly efficient method for both aromatic and aliphatic nitro group reductions. commonorganicchemistry.com For substrates containing functionalities sensitive to hydrogenolysis, such as halogens, alternative catalysts like Raney Nickel may be employed. commonorganicchemistry.com
Milder chemical reducing agents are also effective. Reagents such as tin(II) chloride (SnCl₂), iron (Fe), and zinc (Zn) metal in acidic media provide reliable methods for converting nitro groups to amines, often with good tolerance for other functional groups present in the molecule. commonorganicchemistry.com Sodium sulfide (Na₂S) offers a useful alternative for substrates that are incompatible with hydrogenation or acidic conditions and can sometimes achieve selective reduction of one nitro group in the presence of others. commonorganicchemistry.com The choice of reducing agent is critical for achieving the desired outcome without affecting other parts of the molecule. For instance, the nitro group on N-benzyl-1-methyl-4-nitropyrazole-3-carboxamide can be reduced to an amino group using hydrogen gas with a palladium catalyst. smolecule.com
Selective reduction is a powerful strategy when multiple nitro groups are present. For example, in the synthesis of this compound from 4-nitro-1-(4-nitrophenyl)-pyrazole, the nitro group on the phenyl ring can be selectively reduced to an amino group using ammonium hydrogen sulfide. The resulting 1-(4-aminophenyl)-4-nitropyrazole can then be deaminated to furnish the target compound. osi.lv
| Reagent/Catalyst | Substrate Example | Product | Notes |
| H₂/Pd-C | N-benzyl-1-methyl-4-nitropyrazole-3-carboxamide | N-benzyl-1-methyl-4-aminopyrazole-3-carboxamide | General method for nitro reduction. commonorganicchemistry.comsmolecule.com |
| Ammonium hydrogen sulfide | 4-Nitro-1-(4-nitrophenyl)-pyrazole | 1-(4-Aminophenyl)-4-nitropyrazole | Allows for selective reduction of the nitro group on the phenyl ring. osi.lv |
| Tin(II) Chloride (SnCl₂) | Aromatic Nitro Compounds | Aromatic Amines | Mild method, tolerant of other reducible groups. commonorganicchemistry.com |
| Iron (Fe) in Acid | Aromatic Nitro Compounds | Aromatic Amines | Mild method, tolerant of other reducible groups. commonorganicchemistry.com |
Substitution at Pyrazole and Phenyl Moieties
Further diversification of the this compound scaffold can be achieved through substitution reactions on both the pyrazole and phenyl rings.
Substitution at the Pyrazole Moiety: The pyrazole ring itself is amenable to functionalization. Transition-metal-catalyzed C–H activation provides a modern and efficient tool for introducing substituents. A regioselective approach for the C5-arylation of 4-nitro-1H-pyrazoles has been developed, utilizing palladium-catalyzed reactions to directly form C-C bonds. acs.orgresearchgate.net This method offers a convenient way to functionalize the pharmacologically relevant pyrazole scaffold. acs.org Beyond arylation, other groups can be installed. For instance, the electrochemical C–H thiocyanation of N-aryl-4-nitropyrazoles has been demonstrated, leading to products with significant antifungal activity. mdpi.com
Substitution at the Phenyl Moiety: The phenyl ring attached at the N1 position of the pyrazole offers another site for modification. The conditions for nitration of 1-phenylpyrazole (B75819) determine the position of substitution. While nitration with nitric acid in acetic anhydride yields the this compound, using mixed acids (a combination of nitric and sulfuric acid) results in nitration of the benzene (B151609) ring, affording 1-(4-nitrophenyl)pyrazole in high yield. osi.lv
Modern cross-coupling reactions are instrumental for modifying the phenyl ring. Palladium-catalyzed reactions such as Suzuki-Miyaura, Heck, and Sonogashira couplings are powerful methods for forming carbon-carbon bonds, allowing for the introduction of a wide variety of aryl, alkyl, and alkynyl groups. sigmaaldrich.comnih.gov These reactions typically involve an aryl halide and an organometallic reagent in the presence of a palladium catalyst and a suitable ligand. nih.govrsc.org
| Reaction Type | Moiety | Position | Reagents/Conditions | Product Type |
| C-H Arylation | Pyrazole | C5 | Palladium Catalyst | 5-Aryl-4-nitro-1-phenyl-1H-pyrazoles acs.orgresearchgate.net |
| C-H Thiocyanation | Pyrazole | C5 | Electrochemical Oxidation, NH₄SCN | 5-Thiocyanato-4-nitro-1-phenyl-1H-pyrazoles mdpi.com |
| Nitration | Phenyl | C4 (para) | HNO₃/H₂SO₄ (Mixed Acid) | 1-(4-Nitrophenyl)pyrazole osi.lv |
| Suzuki-Miyaura Coupling | Phenyl | Various | Pd Catalyst, Boronic Acid/Ester | Aryl-substituted 1-phenylpyrazoles sigmaaldrich.com |
Sustainable and Green Chemistry Synthetic Protocols
In recent years, the principles of green chemistry have been increasingly applied to the synthesis of heterocyclic compounds, including pyrazole derivatives. These efforts aim to reduce environmental impact by minimizing waste, avoiding hazardous solvents, and utilizing energy-efficient processes.
Solvent-Free Reaction Systems
A key strategy in green chemistry is the elimination of volatile and often toxic organic solvents. Several solvent-free methods have been developed for the synthesis of pyrazoles.
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique. nih.gov It often leads to dramatically reduced reaction times, higher yields, and cleaner reactions compared to conventional heating. mdpi.com The synthesis of C-nitropyrazoles has been achieved through the solvent-free isomerization of N-nitropyrazoles under microwave irradiation, offering a green procedure that simplifies workup. researchgate.net Similarly, pyrazolone (B3327878) derivatives have been prepared in one-pot reactions under solvent-free, microwave-assisted conditions. mdpi.com The Claisen-Schmidt condensation to form chalcones, which are precursors to pyrazoles, followed by cyclization with hydrazine hydrate, can also be efficiently carried out using microwave irradiation. mdpi.compharmacophorejournal.com
Another approach is mechanochemistry, where mechanical force (e.g., grinding) is used to induce chemical reactions. Pyrazoline derivatives have been successfully synthesized by grinding chalcones with phenylhydrazine, completely avoiding the need for a solvent. researchgate.net
| Method | Precursors | Product Type | Advantages |
| Microwave Irradiation | N-Nitropyrazoles | C-Nitropyrazoles | Solvent-free, reduced time, simplified workup researchgate.net |
| Microwave Irradiation | Chalcones, Hydrazine Hydrate | Pyrazole derivatives | Rapid, efficient, solvent-free option mdpi.compharmacophorejournal.com |
| Grinding | Chalcones, Phenylhydrazine | Pyrazoline derivatives | Completely solvent-free, simple procedure researchgate.net |
| Solvent-free reaction | 1,2-Dibenzoylhydrazines, Isocyanides, Acetylenedicarboxylates | Highly functionalized pyrazoles | Environment-friendly, room temperature tandfonline.comtandfonline.com |
Catalysis in Green Synthesis
The use of catalysts is a cornerstone of green chemistry, as they can enable reactions to proceed with higher efficiency and under milder conditions.
Heterogeneous catalysts are particularly advantageous as they can be easily separated from the reaction mixture and potentially reused, reducing waste and cost. Nano-catalysts, such as zinc oxide (ZnO) and custom-designed magnetic nanoparticles like Fe₂O₃@SiO₂/In₂O₃, have been employed for the green synthesis of pyrazole derivatives. pharmacognosyjournal.netresearchgate.netresearchgate.net These reactions can often be conducted in environmentally benign solvents like water or ethanol, or even under solvent-free conditions, providing excellent yields in short reaction times. pharmacognosyjournal.netresearchgate.net
Simple and inexpensive catalysts are also central to green protocols. For example, ammonium chloride, a readily available and non-toxic salt, has been used as a green catalyst for the Knorr pyrazole synthesis in ethanol, a renewable solvent. jetir.org In other protocols, tetrabutylammonium (B224687) bromide (TBAB) has served as a commercially available and recoverable organic salt catalyst for the one-pot, three-component synthesis of pyrazoles under solvent-free conditions at room temperature. tandfonline.comtandfonline.com The development of catalytic systems that operate in water is a major goal, and multicomponent reactions to produce pyrazolone compounds have been successfully carried out using imidazole (B134444) as a catalyst in aqueous media. acs.org
| Catalyst | Reaction Type | Solvent/Conditions | Key Features |
| Nano-ZnO | Condensation | Aqueous media, ambient temp. | Eco-friendly, excellent yield, short reaction time researchgate.net |
| Fe₂O₃@SiO₂/In₂O₃ | Condensation | Solvent-free | Reusable magnetic nanocatalyst researchgate.net |
| Ammonium Chloride | Knorr Pyrazole Synthesis | Ethanol | Inexpensive, non-toxic, renewable solvent jetir.org |
| Tetrabutylammonium Bromide (TBAB) | Three-component reaction | Solvent-free, room temp. | Recoverable catalyst, simple, clean method tandfonline.comtandfonline.com |
| Imidazole | Multicomponent reaction | Aqueous media | Green, practical water-assisted method acs.org |
Chemical Reactivity and Mechanistic Investigations of 4 Nitro 1 Phenyl 1h Pyrazole
Transformations Involving the Nitro Functionality
The nitro group is a key functional handle that can be readily transformed into other valuable moieties, significantly expanding the synthetic utility of 4-nitro-1-phenyl-1H-pyrazole.
Reduction Pathways to Amino Derivatives
The reduction of the nitro group to an amino group is a fundamental transformation, yielding 4-amino-1-phenyl-1H-pyrazole, a valuable intermediate for the synthesis of various heterocyclic compounds and materials. researchgate.netbeilstein-journals.org This reduction can be achieved through several methods, including catalytic hydrogenation. researchgate.net For instance, the hydrogenation of 1-alkyl-4-nitropyrazoles is a viable route to the corresponding 4-aminopyrazoles. researchgate.net
A variety of reducing agents and catalysts have been employed for the reduction of nitroarenes, which can be applied to this compound. These include metal catalysts with silanes, such as iron(III) catalysts, which offer high chemoselectivity for the nitro group over other reducible functionalities. rsc.org Other methods involve the use of sodium borohydride (B1222165) in the presence of a catalyst or hydrazine (B178648) activated by a suitable catalyst. google.com A selective reduction of the nitro group at the phenyl ring of 4-nitro-1-(4-nitrophenyl)-pyrazole can be achieved using ammonium (B1175870) hydrogen sulfide (B99878) to yield 1-(4-aminophenyl)-4-nitropyrazole. osi.lv
The resulting 4-aminopyrazole derivatives are versatile building blocks. For example, they can be utilized in the synthesis of pyrazolo[4,3-d]pyrimidine ring systems, which are of interest for their biological activities. beilstein-journals.org The amino group can also be diazotized and subsequently replaced in reactions like the Gomberg-Bachmann reaction to form biaryl compounds. cdnsciencepub.com
Table 1: Selected Reduction Methods for Nitroarenes
| Reagent/Catalyst | Conditions | Product | Reference |
| Catalytic Hydrogenation | H₂, Metal Catalyst | Amine | researchgate.net |
| Iron(III) catalyst/Silane | Room Temperature | Amine | rsc.org |
| Sodium Borohydride/Catalyst | - | Amine | google.com |
| Hydrazine/Catalyst | - | Amine | google.com |
| Ammonium Hydrogen Sulfide | - | Amine (selective) | osi.lv |
Impact on Ring Reactivity
The strongly electron-withdrawing nature of the nitro group at the C-4 position significantly deactivates the pyrazole (B372694) ring towards electrophilic attack. This deactivation makes further electrophilic substitution on the pyrazole ring challenging. cdnsciencepub.com Conversely, this deactivation enhances the electrophilicity of the pyrazole ring, making it more susceptible to nucleophilic attack. The presence of the nitro group has been shown to be crucial for directing C-H activation reactions, for instance in copper-catalyzed arylselenation at the C-5 position. rsc.org
Electrophilic and Nucleophilic Character of the Pyrazole Core
The inherent electronic properties of the pyrazole ring, further modulated by the phenyl and nitro substituents, dictate its reactivity towards electrophiles and nucleophiles.
Electrophilic Substitution Preferences at C-4
In the absence of the deactivating nitro group, electrophilic substitution on 1-phenylpyrazole (B75819) typically occurs at the C-4 position. cdnsciencepub.com This preference is observed in reactions such as bromination in inert solvents, Friedel-Crafts acylation, chloromethylation, and mercuration. cdnsciencepub.com However, the conditions of the reaction can alter this preference. For instance, nitration of 1-phenylpyrazole with mixed acids (a strongly acidic medium) leads to substitution at the para-position of the phenyl ring, as the pyrazole ring is deactivated by protonation. osi.lvcdnsciencepub.com In contrast, nitration using "acetyl nitrate" in acetic anhydride (B1165640), a less acidic medium, results in selective nitration at the C-4 position of the pyrazole ring. osi.lvcdnsciencepub.com
Nucleophilic Reactivity at C-3 and C-5
The electron-deficient nature of the pyrazole ring, particularly when substituted with an electron-withdrawing group like nitro, makes the C-3 and C-5 positions susceptible to nucleophilic attack. nih.govmdpi.com In the case of 3,4-dinitropyrazoles, nucleophilic substitution occurs regioselectively at the C-3 position with various S-, O-, and N-nucleophiles. researchgate.net While direct studies on the nucleophilic reactivity at C-3 and C-5 of this compound are less common, the general principles of pyrazole chemistry suggest that these positions are potential sites for nucleophilic attack, especially under forcing conditions or with highly reactive nucleophiles. The relative reactivity of these positions can be influenced by steric hindrance from the adjacent phenyl group at N-1.
Advanced Organic Transformations and Coupling Reactions
This compound serves as a substrate in a variety of advanced organic transformations, including coupling reactions that enable the construction of more complex molecular architectures.
Copper-catalyzed coupling reactions have been successfully employed for the N-arylation of C-nitro-NH-azoles, including 4-nitropyrazole, with arylboronic acids to yield N-aryl-C-nitroazoles. beilstein-journals.orgnih.gov This method provides a versatile route to a range of substituted N-phenyl-4-nitropyrazoles.
Furthermore, the pyrazole core can participate in C-H activation and functionalization reactions. For instance, a regioselective approach for the arylation of 4-nitro-1H-pyrazoles at the C-5 position has been developed using transition-metal catalysis. acs.org A one-pot, copper-catalyzed direct C-H arylselenation of N-alkylated 4-nitropyrazoles at the C-5 position using elemental selenium and aryl iodides has also been reported. rsc.org These methods highlight the utility of the nitro group in directing regioselective functionalization of the pyrazole ring.
The pyrazole ring itself can be synthesized through various methods, including the reaction of 1,4-dinitropyrazole with primary arylhydrazines, which serves as a convenient route to 1-aryl-4-nitropyrazoles. arkat-usa.org
C-H Functionalization Strategies
Direct functionalization of carbon-hydrogen (C-H) bonds represents a powerful tool in organic synthesis for its atom economy. In the context of nitrated phenylpyrazoles, specific strategies have been developed for remote C-H functionalization.
A notable example involves the thermolysis of 5-azido-3-methyl-4-nitro-1-(4-nitrophenyl)-1H-pyrazole in carboxylic acids. mdpi.compreprints.org This reaction does not produce the expected furoxan from cyclization but instead results in a formal C-H acetoxylation at the remote methyl group. preprints.orgpreprints.org The process involves the reduction of the azido (B1232118) group to an amine and the simultaneous oxidation of the C-3 methyl group to a CH₂OAc moiety when acetic acid is used as the solvent. preprints.org This transformation is significant as it achieves both oxidation (at the methyl group) and reduction (at the azido group) within the same molecule without external reagents, proceeding through what is described as a molecular comproportionation. researchgate.net The reaction has been explored with various carboxylic acids, demonstrating a versatile method for C-H functionalization. mdpi.comresearchgate.net
| Starting Material | Reagent/Solvent | Conditions | Product | Key Transformation |
|---|---|---|---|---|
| 5-Azido-3-methyl-4-nitro-1-(4-nitrophenyl)-1H-pyrazole | Acetic Acid | 118 °C, 5 h | (5-Amino-4-nitro-1-(4-nitrophenyl)-1H-pyrazol-3-yl)methyl acetate (B1210297) | CH₃ → CH₂OAc |
| 5-Azido-3-methyl-4-nitro-1-(4-nitrophenyl)-1H-pyrazole | Propionic Acid | 118 °C, 10 h | (5-Amino-4-nitro-1-(4-nitrophenyl)-1H-pyrazol-3-yl)methyl propionate | CH₃ → CH₂OC(O)Et |
| 5-Azido-3-methyl-4-nitro-1-(4-nitrophenyl)-1H-pyrazole | Butyric Acid | 118 °C, 10 h | (5-Amino-4-nitro-1-(4-nitrophenyl)-1H-pyrazol-3-yl)methyl butyrate | CH₃ → CH₂OC(O)Pr |
Formation of Imine and Schiff Base Derivatives
Schiff bases, or imines, are a class of compounds characterized by the azomethine group (-C=N-). gsconlinepress.com They are typically synthesized through the condensation reaction of a primary amine with an aldehyde or a ketone. gsconlinepress.comdavidpublisher.com For pyrazole-based compounds, the formation of Schiff bases requires an amino-functionalized pyrazole precursor. researchgate.net
While this compound itself does not have the primary amine group necessary for Schiff base formation, its derivatives can be readily converted into the required amino-pyrazole precursors. For instance, the nitro group can be reduced to an amine, or an amino group can be introduced through the transformation of other substituents. Research has shown that 5-azido or 5-chloro pyrazole derivatives can be converted into the corresponding 5-aminopyrazoles. mdpi.comoszk.hu
Once the aminopyrazole is obtained, it can be reacted with various aldehydes or ketones to yield the corresponding pyrazole-containing Schiff bases. researchgate.net For example, new pyrazole Schiff bases have been synthesized via the condensation of aminopyrazole derivatives with aldehydes like p-nitrobenzaldehyde in a 1:1 molar ratio. researchgate.net This reaction is a versatile method for creating complex molecules that conjugate the pyrazole ring with other aromatic systems through an imine linkage. researchgate.netijfmr.com
| Reactant 1 (Amine Precursor) | Reactant 2 (Carbonyl Compound) | Conditions | Product Type |
|---|---|---|---|
| Amino-pyrazole derivative | Aldehyde (R-CHO) | Acid/base catalysis or heat, often in a solvent like ethanol | Pyrazole Schiff Base (Imine) |
| Amino-pyrazole derivative | Ketone (R-CO-R') | Acid/base catalysis or heat, often in a solvent like ethanol | Pyrazole Schiff Base (Imine) |
| (E)-1-phenyl-4-(phenyldiazenyl)-1H-pyrazole-3,5-diamine | p-Nitrobenzaldehyde | Condensation reaction | 4-((E)-phenyldiazenyl)-3-(4-nitrobenzylidene)-1-phenyl-pyrazole-5-amine researchgate.net |
Rearrangement Reactions
Derivatives of this compound are known to undergo unusual and synthetically useful rearrangement reactions, often triggered by heat or reaction with specific reagents. These transformations can lead to complex molecular structures that are otherwise difficult to access.
One of the most intriguing rearrangements is observed during the thermolysis of 5-azido-3-methyl-4-nitro-1-(4-nitrophenyl)-1H-pyrazole. mdpi.comresearchgate.net The reaction is initiated by the formation of a transient nitrene, which, instead of undergoing typical cyclization, triggers a cascade involving the opening of the pyrazole ring, followed by a recyclization. researchgate.net This complex sequence ultimately leads to the remote C-H functionalization of the methyl group and the reduction of the azide (B81097) to an amine, as discussed previously. preprints.orgresearchgate.net Computational analysis supports the mechanism involving pyrazole ring opening and recyclization. researchgate.net
Another significant transformation is the Michaelis-Arbuzov type rearrangement. oszk.hu This reaction occurs when 5-azido-3-methyl-4-nitro-1-phenylpyrazole is treated with phosphites, such as trimethyl phosphite. The initial reaction is a Staudinger reaction, which produces an iminophosphorane (phosphazene). oszk.hu Upon heating, this intermediate undergoes a rearrangement where an alkyl group migrates from an oxygen atom to the nitrogen of the phosphazene. For example, heating the trimethoxyphosphazene derivative in refluxing chlorobenzene (B131634) results in the rearranged product, N-(3-methyl-4-nitro-1-phenyl-1H-pyrazol-5-yl)-P,P-dimethyl-P-methoxyphosphinimidic amide. oszk.hu
| Starting Material | Reagents/Conditions | Intermediate | Final Product | Rearrangement Type |
|---|---|---|---|---|
| 5-Azido-3-methyl-4-nitro-1-(4-nitrophenyl)-1H-pyrazole | Heat (e.g., 118 °C in acetic acid) mdpi.com | Transient nitrene, open-ring species researchgate.net | (5-Amino-4-nitro-1-(4-nitrophenyl)-1H-pyrazol-3-yl)methyl acetate preprints.org | Coarctate Ring-Opening/Recyclization Cascade mdpi.com |
| 5-Azido-3-methyl-4-nitro-1-phenylpyrazole | Trimethyl phosphite, then heat in chlorobenzene oszk.hu | Trimethoxyphosphazene | N-(3-methyl-4-nitro-1-phenyl-1H-pyrazol-5-yl)-P,P-dimethyl-P-methoxyphosphinimidic amide oszk.hu | Michaelis-Arbuzov Type oszk.hu |
Spectroscopic Characterization and Structural Elucidation of 4 Nitro 1 Phenyl 1h Pyrazole
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For 4-nitro-1-phenyl-1H-pyrazole, both ¹H and ¹³C NMR spectra provide definitive information about the position of the nitro group and the connectivity of the phenyl and pyrazole (B372694) rings.
¹H NMR Spectral Assignments and Analysis
The ¹H NMR spectrum of this compound displays distinct signals corresponding to the protons on the pyrazole and phenyl rings. In a study using acetone-d6 (B32918) as the solvent, the pyrazole protons appear as two doublets at 8.14 ppm and 8.53 ppm, each with a small coupling constant (J = 1.6 Hz). rsc.org This small coupling constant is characteristic of a long-range coupling between protons across the heterocyclic ring. The downfield chemical shifts are attributed to the deshielding effect of the aromatic system and the electron-withdrawing nitro group.
The five protons of the phenyl group attached to the nitrogen at position 1 are observed as a multiplet in the range of 7.46–7.83 ppm. rsc.org The overlapping signals in this region are typical for an unsubstituted phenyl ring attached to a heterocyclic system.
Table 1: ¹H NMR Spectral Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
|---|---|---|---|
| 8.53 | d | 1.6 | H-5 (pyrazole) |
| 8.14 | d | 1.6 | H-3 (pyrazole) |
| 7.46-7.83 | m | - | Phenyl-H |
Solvent: acetone-d6 rsc.org
¹³C NMR Chemical Shift Interpretation
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Predicted Chemical Shift Range (δ, ppm) |
|---|---|
| C-3 | 135-145 |
| C-4 | 125-135 |
| C-5 | 120-130 |
| Phenyl C1' (ipso) | 138-142 |
| Phenyl C2'/C6' (ortho) | 120-125 |
| Phenyl C3'/C5' (meta) | 128-131 |
| Phenyl C4' (para) | 126-129 |
Vibrational Spectroscopy: Infrared (IR) Analysis
The Infrared (IR) spectrum is crucial for identifying the functional groups present in a molecule. For this compound, the most characteristic vibrations are those associated with the nitro group. Strong absorption bands corresponding to the asymmetric and symmetric stretching vibrations of the N-O bonds in the nitro group are expected. Typically, the asymmetric stretch appears in the region of 1500-1600 cm⁻¹, and the symmetric stretch is found between 1300-1390 cm⁻¹.
Other significant absorptions would include those for the aromatic C-H stretching of the phenyl and pyrazole rings (above 3000 cm⁻¹), C=C and C=N stretching vibrations within the aromatic rings (typically in the 1400-1600 cm⁻¹ region), and C-N stretching vibrations. The out-of-plane C-H bending vibrations of the substituted phenyl ring would also be present in the fingerprint region.
Table 3: Characteristic IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type |
|---|---|
| 3100-3150 | Aromatic C-H stretch |
| 1500-1600 | Asymmetric NO₂ stretch |
| 1400-1600 | Aromatic C=C and C=N stretch |
| 1300-1390 | Symmetric NO₂ stretch |
| 750-850 | C-H out-of-plane bending |
Electronic Absorption Spectroscopy: Ultraviolet-Visible (UV-Vis) Studies
The UV-Vis spectrum provides information about the electronic transitions within the molecule. For this compound, which possesses a conjugated π-system extended over both the phenyl and nitro-substituted pyrazole rings, characteristic absorption bands are observed. In methanol (B129727), an absorption maximum (λmax) is reported at 292 nm, with a molar absorptivity (εmax) of 11600. rsc.org This strong absorption is attributed to π→π* electronic transitions within the conjugated aromatic system. The presence of the nitro group, a strong chromophore, contributes significantly to this absorption.
Table 4: UV-Vis Spectral Data for this compound
| Solvent | λmax (nm) | Molar Absorptivity (εmax) |
|---|---|---|
| Methanol | 292 | 11600 |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is used to determine the molecular weight and to gain insight into the structure through analysis of fragmentation patterns. The molecular weight of this compound is 189.17 g/mol . The mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z = 189.
The fragmentation pattern would likely involve the loss of the nitro group (NO₂), leading to a fragment ion at m/z = 143. Further fragmentation could involve the cleavage of the phenyl group or the pyrazole ring. A comparison with the mass spectrum of the parent compound, 1-phenyl-1H-pyrazole, which has a molecular weight of 144.17 g/mol , can be instructive. nist.gov The fragmentation of 1-phenyl-1H-pyrazole would show characteristic losses related to the phenyl and pyrazole moieties, and similar fragments may be observed in the spectrum of its nitro derivative after the initial loss of the nitro group.
Table 5: Expected Mass Spectrometry Fragmentation for this compound
| m/z | Fragment |
|---|---|
| 189 | [M]⁺ |
| 143 | [M - NO₂]⁺ |
| 115 | [C₉H₇]⁺ |
| 77 | [C₆H₅]⁺ |
Crystallographic Analysis and Solid State Structural Chemistry
Single Crystal X-ray Diffraction Studies
Single-crystal X-ray diffraction is a powerful analytical technique that provides precise information about the arrangement of atoms within a crystal lattice. This method has been applied to various derivatives of 1-phenyl-1H-pyrazole to determine their fundamental crystallographic parameters.
The crystal system and space group are fundamental properties of a crystalline solid, describing the symmetry of the unit cell and the arrangement of molecules within it. Studies on derivatives of 1-phenyl-1H-pyrazole reveal a variety of crystal systems and space groups, influenced by the nature and position of substituents on the pyrazole (B372694) and phenyl rings.
For instance, a series of N1-aryl substituted-2-pyrazolines, which are structurally related to 1-phenyl-1H-pyrazole, have been shown to crystallize in monoclinic and orthorhombic systems. Specifically, 4-nitrophenyl-2-pyrazolines have been observed to crystallize in the monoclinic space groups P2₁/c and P2₁ as well as the orthorhombic space groups Pnma and P2₁2₁2₁. uned.esacs.org Another related compound, 1-(4-nitrophenyl)-3,5-di-thiophen-2-yl-1H-pyrazole, crystallizes in the monoclinic system with a C2/c space group. tandfonline.com In a different example, 3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazole adopts an orthorhombic system with the space group Pca2₁. researchgate.net Furthermore, a triclinic crystal system with a P1̅ space group was determined for 4-nitropyrazole. researchgate.net
These findings highlight the influence of substituents on the resulting crystal lattice. The specific crystallographic parameters for a selection of related compounds are detailed in the table below.
| Compound | Crystal System | Space Group | Reference |
| 4-Nitrophenyl-2-pyrazolines (1i, 1j) | Monoclinic | P2₁/c | uned.esacs.org |
| 4-Nitrophenyl-2-pyrazoline (1b) | Monoclinic | P2₁ | uned.esacs.org |
| 4-Nitrophenyl-2-pyrazolines (1a, 1d, 1f) | Orthorhombic | Pnma | uned.esacs.org |
| 4-Nitrophenyl-2-pyrazoline (1c) | Orthorhombic | P2₁2₁2₁ | uned.esacs.org |
| 1-(4-Nitrophenyl)-3,5-di-thiophen-2-yl-1H-pyrazole | Monoclinic | C2/c | tandfonline.com |
| 3,5-Dimethyl-1-(4-nitrophenyl)-1H-pyrazole | Orthorhombic | Pca2₁ | researchgate.net |
| 4-Nitropyrazole | Triclinic | P1̅ | researchgate.net |
| (2E)-1-(2,4-Dichlorophenyl)-3-[3-(4-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl]prop-2-en-1-one | Triclinic | P1̅ | nih.gov |
| 3-(5-Nitro-2-furyl)-1-phenyl-1H-pyrazol-4-ylmethanone | Monoclinic | P2₁/c | nih.gov |
The conformation of the 4-nitro-1-phenyl-1H-pyrazole molecule in the solid state is characterized by the relative orientation of the pyrazole and phenyl rings. In many derivatives, these two rings are not coplanar. The dihedral angle between the pyrazole and the N-bonded phenyl ring is a key geometric parameter. For example, in 3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazole, the benzene (B151609) ring is twisted out of the plane of the pyrazole ring, forming a dihedral angle of 31.38 (12)°. researchgate.net Similarly, in (2E)-1-(2,4-dichlorophenyl)-3-[3-(4-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl]prop-2-en-1-one, the N-bonded phenyl ring is inclined to the pyrazole ring by 9.95 (7)°. nih.gov
The planarity of the pyrazole ring itself is generally maintained. In the case of 3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazole, the pyrazole ring is planar with a root-mean-square deviation of the fitted atoms of 0.009 Å. researchgate.net The nitro group is often found to be nearly coplanar with the phenyl ring to which it is attached. In the aforementioned 3,5-dimethyl derivative, the O1—N3—C9—C8 torsion angle is -6.5 (3)°. researchgate.net
Bond lengths and angles within the pyrazole and phenyl rings, as well as the linkage between them, are generally within the expected ranges for such systems. uned.esacs.org Detailed bond lengths and angles for specific derivatives can be found in the crystallographic information files of the cited studies.
Intermolecular Interactions and Crystal Packing Architectures
While the parent this compound lacks a traditional hydrogen bond donor, the introduction of suitable functional groups in its derivatives can lead to the formation of hydrogen bonding networks. For instance, in related pyrazole structures, N-H···N and N-H···O hydrogen bonds are common and can lead to the formation of motifs like dimers and catamers. In the crystal structure of 1-(4-nitrophenyl)-3,5-di-thiophen-2-yl-1H-pyrazole, the molecules are stabilized by C-H···O intermolecular hydrogen bonds. tandfonline.com Similarly, in the crystal packing of 3-(5-nitro-2-furyl)-1-phenyl-1H-pyrazol-4-ylmethanone, intermolecular C—H⋯O hydrogen bonds link adjacent molecules. nih.gov These interactions can create one-, two-, or three-dimensional networks, significantly influencing the crystal's architecture.
Aromatic rings, such as the phenyl and pyrazole rings in this compound, can engage in π-π stacking interactions. These interactions, arising from the electrostatic attraction between the electron-rich and electron-poor regions of the aromatic systems, play a significant role in the crystal packing. In the crystal structure of 3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazole, prominent π–π interactions are observed between translationally related molecules, involving both the five- and six-membered rings, with a ring centroid separation of 3.8653 (2) Å. researchgate.net In another example, (2E)-1-(2,4-dichlorophenyl)-3-[3-(4-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl]prop-2-en-1-one, π–π interactions are present between pyrazole rings, 4-nitrophenyl rings, and 2,4-dichlorophenyl rings of adjacent molecules. nih.gov The crystal structure of 3-(5-nitro-2-furyl)-1-phenyl-1H-pyrazol-4-ylmethanone is also stabilized by weak intermolecular π–π interactions with a centroid–centroid distance of 3.4441 (10) Å. nih.gov
Advanced Crystallographic Data Analysis: Hirshfeld Surface Studies
Hirshfeld surface analysis is a modern computational tool used to visualize and quantify intermolecular interactions within a crystal. It maps the electron distribution of a molecule within its crystalline environment, providing a detailed picture of close contacts between neighboring molecules.
Computational Chemistry and Theoretical Electronic Structure Analysis
Density Functional Theory (DFT) Investigations of Molecular Geometry and Electronic Properties
Density Functional Theory has become a cornerstone of computational chemistry for studying the electronic structure of many-body systems. It is employed to predict a wide range of molecular properties with a favorable balance between accuracy and computational cost.
The first step in most quantum chemical studies is to determine the most stable three-dimensional arrangement of atoms in a molecule, known as geometry optimization. For pyrazole (B372694) derivatives, DFT calculations, often using the B3LYP functional with basis sets like 6-31G(d,p) or 6-311++G(d,p), are used to find the minimum energy structure. nih.govresearchgate.netmaterialsciencejournal.org
The optimized geometry reveals key structural parameters. In related phenyl-pyrazole systems, the phenyl group attached to the pyrazole ring is often twisted out of the plane of the pyrazole ring. researchgate.net For instance, in a similar compound, the N–N bond length in the pyrazole ring was calculated to be approximately 1.37-1.38 Å. nih.gov The C-N bond connecting the nitro group to the pyrazole ring is typically around 1.47 Å. materialsciencejournal.org These computed parameters generally show good agreement with experimental data from X-ray diffraction studies where available. nih.gov
| Parameter | Typical Calculated Value (Å or °) | Reference Method |
|---|---|---|
| N-N Bond Length (pyrazole) | 1.372 - 1.381 Å | B3LYP/6-31G(d,p) nih.gov |
| C-N Bond Length (nitro group) | ~1.478 Å | B3LYP/6-311G(d,p) materialsciencejournal.org |
| C-N Bond Length (pyrazole C-N) | 1.298 - 1.300 Å | B3LYP/6-31G(d,p) nih.gov |
| Phenyl-Pyrazole Dihedral Angle | Variable (often non-planar) | DFT Calculations researchgate.net |
Molecular Electrostatic Potential (MEP) maps are valuable visual tools that illustrate the three-dimensional charge distribution of a molecule. libretexts.org They are used to predict sites for electrophilic and nucleophilic attack, as well as intermolecular interactions. ijcrt.org In an MEP map, different colors correspond to different values of electrostatic potential; red indicates electron-rich regions (most negative potential), which are susceptible to electrophilic attack, while blue indicates electron-poor regions (most positive potential), which are prone to nucleophilic attack. researchgate.net Green and yellow represent areas with intermediate or near-zero potential. researchgate.net
For nitro-substituted aromatic compounds like 4-nitro-1-phenyl-1H-pyrazole, MEP analysis typically reveals a significant negative potential (red or yellow) around the oxygen atoms of the nitro group. ijcrt.org This high electron density makes the nitro group a primary site for electrophilic interactions. nih.gov Conversely, the hydrogen atoms of the aromatic rings and regions near the pyrazole nitrogen atoms might show positive potential (blue), indicating them as potential sites for nucleophilic interactions. researchgate.net The MEP surface provides crucial insights into how the molecule will interact with other reagents, receptors, or solvent molecules. ijcrt.org
Frontier Molecular Orbital (FMO) Theory and Reactivity Prediction
Frontier Molecular Orbital (FMO) theory simplifies the study of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. youtube.comlibretexts.org These orbitals are key players in chemical reactions and electronic transitions. imperial.ac.uk
The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons. youtube.com The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for determining molecular stability and reactivity. emerginginvestigators.org
A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. ijcrt.org Conversely, a small energy gap indicates that the molecule is more reactive, more polarizable, and prone to intramolecular charge transfer (ICT). ijcrt.orgnih.gov For pyrazole derivatives, DFT calculations are routinely used to compute HOMO and LUMO energies. nih.govmaterialsciencejournal.orgresearchgate.net In studies of related nitrophenyl pyrazole compounds, the HOMO is often localized on the phenyl ring system, while the LUMO is concentrated around the nitro-substituted pyrazole moiety, facilitating an ICT from the phenyl donor to the nitro-pyrazole acceptor unit. nih.gov The calculated energy gap for similar structures can range from approximately 2.7 eV to 4.7 eV, depending on the specific substitutions and the computational method used. materialsciencejournal.orgresearchgate.netresearchgate.net
| Parameter | Typical Calculated Value (eV) | Reference Method |
|---|---|---|
| EHOMO | -6.49 to -7.06 | DFT/B3LYP materialsciencejournal.orgijcrt.org |
| ELUMO | -1.73 to -2.54 | DFT/B3LYP materialsciencejournal.orgijcrt.org |
| Energy Gap (ΔE) | 3.55 to 4.72 | DFT/B3LYP ijcrt.orgresearchgate.net |
Global reactivity descriptors, such as chemical hardness (η), electronegativity (χ), chemical potential (μ), and the global electrophilicity index (ω), can be derived from the HOMO and LUMO energy values. materialsciencejournal.orgacs.org These descriptors provide quantitative measures of a molecule's reactivity and stability. nih.gov
Electronegativity (χ) measures the power of a molecule to attract electrons.
Chemical Potential (μ) is the negative of electronegativity and relates to the escaping tendency of electrons.
Chemical Hardness (η) quantifies the resistance of a molecule to change its electron configuration. Molecules with a large HOMO-LUMO gap are considered "hard," while those with a small gap are "soft." ijcrt.org
Global Softness (σ) is the reciprocal of hardness.
Electrophilicity Index (ω) measures the energy stabilization when the system acquires additional electronic charge from the environment. ijcrt.org
These parameters are calculated using the following formulas, based on Koopmans' theorem:
Ionization Potential (I) ≈ -EHOMO
Electron Affinity (A) ≈ -ELUMO
Electronegativity (χ) = (I + A) / 2
Chemical Hardness (η) = (I - A) / 2
Electrophilicity Index (ω) = μ² / (2η) where μ = -χ
Calculations on related pyrazole systems have shown that the introduction of electron-withdrawing groups like the nitro group increases the electronegativity and electrophilicity index, indicating a greater capacity to accept electrons. ijcrt.org
| Descriptor | Formula | Typical Calculated Value |
|---|---|---|
| Ionization Potential (I) | -EHOMO | 6.490 - 7.06 materialsciencejournal.orgijcrt.org |
| Electron Affinity (A) | -ELUMO | 1.731 - 2.54 materialsciencejournal.orgijcrt.org |
| Electronegativity (χ) | (I+A)/2 | 4.111 ijcrt.org |
| Chemical Hardness (η) | (I-A)/2 | 2.380 ijcrt.org |
| Global Electrophilicity (ω) | μ²/2η | ~3.550 ijcrt.org |
Prediction and Correlation of Spectroscopic Parameters
Computational methods, particularly DFT, are powerful tools for predicting and interpreting spectroscopic data, including vibrational (FT-IR) and nuclear magnetic resonance (NMR) spectra. researchgate.net Theoretical calculations of vibrational frequencies can help in the assignment of experimental IR spectra. researchgate.net While raw calculated frequencies are often higher than experimental values due to the harmonic approximation and basis set limitations, they can be scaled by a common factor to achieve excellent agreement with experimental data. researchgate.net
Similarly, NMR chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method within a DFT framework. bohrium.com These theoretical predictions are invaluable for confirming molecular structures by comparing the calculated chemical shifts with those obtained experimentally. researchgate.net
Time-dependent DFT (TD-DFT) is used to predict electronic absorption spectra (UV-Vis) by calculating the energies of vertical electronic excitations. materialsciencejournal.org These calculations provide information on the wavelengths of maximum absorption (λmax) and the nature of the electronic transitions involved (e.g., n→π* or π→π*), which are often related to HOMO→LUMO transitions. materialsciencejournal.orgresearchgate.net For nitro-aromatic systems, characteristic absorption bands are often attributed to intramolecular charge transfer from the electron-rich phenyl ring to the electron-deficient nitro-pyrazole system. researchgate.net
Nonlinear Optical (NLO) Properties: Hyperpolarizability Calculations
The investigation of nonlinear optical (NLO) properties is a key area of materials science, with applications in optoelectronics and photonics. Molecules with significant NLO responses can alter the properties of light passing through them, a phenomenon that is highly dependent on their electronic structure. The first hyperpolarizability (β) is a measure of a molecule's second-order NLO response.
Theoretical calculations, typically employing Density Functional Theory (DFT), are instrumental in predicting the hyperpolarizability of a compound. These calculations would involve optimizing the geometry of the this compound molecule and then computing its electronic properties in the presence of an external electric field. The presence of the electron-donating phenyl group and the electron-withdrawing nitro group on the pyrazole scaffold suggests a potential for intramolecular charge transfer, a key feature for NLO activity.
A hypothetical data table for such a study would resemble the following:
| Computational Method | Basis Set | Dipole Moment (μ) [Debye] | Average Polarizability (α) [a.u.] | First Hyperpolarizability (β₀) [esu] |
| B3LYP | 6-311++G(d,p) | Data not available | Data not available | Data not available |
| CAM-B3LYP | 6-311++G(d,p) | Data not available | Data not available | Data not available |
| M06-2X | 6-311++G(d,p) | Data not available | Data not available | Data not available |
| ωB97XD | 6-311++G(d,p) | Data not available | Data not available | Data not available |
This table is for illustrative purposes only. The values are placeholders as no specific data for this compound could be located.
Theoretical Studies of DNA Binding Interactions
The interaction of small molecules with DNA is a cornerstone of drug design and molecular biology. Theoretical studies, particularly molecular docking and molecular dynamics simulations, can elucidate the potential binding modes and affinities of a compound with a DNA helix.
For this compound, a theoretical investigation would likely explore its ability to bind to the minor or major grooves of DNA or to intercalate between base pairs. These studies would involve building a 3D model of the compound and docking it into a model of a DNA double helix (e.g., a specific B-DNA sequence). The calculations would estimate the binding energy and identify the key intermolecular interactions, such as hydrogen bonds and van der Waals forces, that stabilize the complex.
A summary of hypothetical findings from a molecular docking study could be presented as follows:
| DNA Sequence | Binding Mode | Estimated Binding Energy [kcal/mol] | Key Interacting Residues |
| d(CGCGAATTCGCG)₂ | Minor Groove | Data not available | Data not available |
| d(ATATATATATAT)₂ | Minor Groove | Data not available | Data not available |
| d(GCGCGCGCGCGC)₂ | Intercalation | Data not available | Data not available |
This table is for illustrative purposes only. The values are placeholders as no specific data for this compound could be located.
Advanced Research Applications in Materials Science and Chemical Technologies
Development of Energetic Materials
The presence of the nitro group (NO₂) in the pyrazole (B372694) structure is a key feature for its application in energetic materials. Nitrated pyrazole derivatives are widely investigated for their high heat of formation, high density, and good detonation performance, making them promising candidates for explosives, propellants, and pyrotechnics. researchgate.netnih.gov The pyrazole ring itself is a stable platform that allows for the introduction of multiple nitro groups, which can enhance the energetic properties of the molecule. nih.gov
Polynitro compounds are sought after for energetic material applications due to their potential for high density and favorable oxygen balance. acs.orgnih.gov While data for 4-nitro-1-phenyl-1H-pyrazole itself is not extensively detailed in public literature, the class of polynitro pyrazoles demonstrates significant high-energy-density characteristics. For instance, derivatives built on the 4-nitropyrazole core exhibit impressive energetic properties.
Research into related compounds provides insight into the potential of this chemical family. A notable example is 3-trinitromethyl-4-nitro-5-nitramine-1H-pyrazole, which has a high density of 1.90 g/cm³ and a positive oxygen balance of +24.8%. rsc.org Its calculated detonation velocity and pressure are superior to those of the widely used explosive RDX. rsc.org Another derivative, dihydrazinium 3,5-bis(dinitromethyl)-4-nitro-1H-pyrazole, also shows exceptional performance, with a detonation velocity of 8931 m/s and a detonation pressure of 35.9 GPa, which are considerably higher than RDX. acs.orgnih.gov These examples underscore the potential of the 4-nitropyrazole scaffold in creating high-energy-density materials.
Table 1: Detonation Performance of Energetic Pyrazole Derivatives
| Compound | Density (g/cm³) | Detonation Velocity (Dᵥ) (m/s) | Detonation Pressure (P) (GPa) |
| 4-Nitropyrazole (4-NP) nih.gov | 1.52 | 6680 | 18.81 |
| 3-Trinitromethyl-4-nitro-5-nitramine-1H-pyrazole rsc.org | 1.90 | 9124 (calculated) | 37.2 (calculated) |
| Dipotassium (B57713) 3,5-bis(dinitromethyl)-4-nitro-1H-pyrazole acs.orgnih.gov | 2.10 | 7965 | 29.3 |
| Dihydrazinium 3,5-bis(dinitromethyl)-4-nitro-1H-pyrazole acs.orgnih.gov | 1.83 | 8931 | 35.9 |
| RDX (Reference) nih.govrsc.org | 1.80 | ~8795 | ~34.9 |
A critical factor for the practical application of energetic materials is thermal stability. The material must be stable enough to be handled and stored safely but decompose predictably upon initiation. Research has shown that connecting azole rings, like pyrazole, can lead to significant improvements in thermal stability. researchgate.net
Derivatives of 4-nitropyrazole have demonstrated excellent thermal properties. For example, a class of heat-resistant explosives was developed by coupling N-methyl-3,5-dinitropyrazole with polynitrobenzene moieties, resulting in compounds with high thermal stability, with decomposition temperatures often exceeding 250 °C and in some cases, even 300 °C. researchgate.net The thermal stability of energetic salts of polynitro pyrazoles has also been noted; dipotassium 3,5-bis(dinitromethyl)-4-nitro-1H-pyrazole is stable up to 202 °C, while the dihydrazinium salt is stable up to 218 °C. acs.orgnih.gov This balance of high detonation performance and good thermal stability makes polynitro-functionalized pyrazoles promising candidates for advanced, heat-resistant explosives. researchgate.net
Non-Linear Optical (NLO) Device Components
Compounds with significant non-linear optical (NLO) properties are crucial for applications in photonics and optical signal processing, such as frequency doubling and optical switching. researchgate.net Pyrazole derivatives have emerged as a class of compounds with substantial NLO properties. nih.gov This is often attributed to their "push-pull" molecular structure, where electron-donating and electron-accepting groups are connected through a π-conjugated system, leading to a large molecular dipole moment. rsc.org
The this compound structure fits this "push-pull" paradigm, with the phenyl group acting as a potential donor and the nitro group as a strong acceptor, linked by the pyrazole ring. Studies on closely related pyrazoline compounds have confirmed this potential. For instance, pyrazolines substituted with a 4-nitro group exhibit interesting second-order NLO properties. researchgate.net Specifically, compounds like (Z)-2-(4-nitrophenyl)-3-(1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)acrylonitrile and (E)-3-(4-nitrostyryl)-1-phenyl-4,5-dihydro-1H-pyrazole, which feature the 1-phenyl-pyrazole and a nitrophenyl group, show high NLO responses. nih.govresearchgate.net These findings suggest that this compound and its derivatives are good candidates for the development of components for NLO devices. researchgate.net
Ligand Design in Coordination Chemistry
The nitrogen atoms in the pyrazole ring make it and its derivatives excellent chelating agents for a wide range of transition metals. mdpi.comresearchgate.net The resulting metal complexes have found applications in diverse areas, including catalysis, materials science, and bioinorganic chemistry. mdpi.comresearchgate.net
The this compound framework can be readily functionalized to create multidentate ligands capable of forming stable complexes with transition metal ions. Schiff base ligands derived from substituted 1-phenyl-1H-pyrazole-4-carbaldehydes have been shown to act as bidentate ligands, coordinating with metals such as copper(II), cobalt(II), and nickel(II) to form stable, six-coordinated octahedral complexes. researchgate.net Other research has demonstrated the synthesis of palladium(II) complexes with Schiff bases derived from 5-hydrazino-4-nitro-1H-pyrazoles. hu.edu.jo Furthermore, benzimidazole (B57391) ligands appended to a 1-phenyl-pyrazole core have been shown to act as monodentate ligands, forming 1:2 metal-to-ligand complexes with copper(II) and nickel(II), resulting in square planar and tetrahedral geometries, respectively. researchgate.net This versatility in coordination modes highlights the utility of the this compound scaffold in designing ligands for specific coordination geometries and applications. researchgate.net
The transition metal complexes of pyrazole-based ligands have shown significant promise in catalysis. mdpi.com The catalytic activity often depends on the nature of the ligand, the metal center, and the reaction conditions.
Exploration as Research Tools in Biochemical Studies
The chemical scaffold of this compound and its close derivatives has been a subject of investigation for its utility as a research tool in various biochemical studies. These compounds, characterized by the presence of a pyrazole ring substituted with a phenyl group at the N1 position and a nitro group, have been explored for their interactions with biological macromolecules, particularly enzymes and DNA. This has led to their use in the study of enzyme kinetics, as probes for understanding molecular interactions, and as parent structures in the development of more complex bioactive molecules.
Enzyme Inhibition Studies
Derivatives of this compound have been identified as potent inhibitors of several enzymes, making them valuable tools for studying enzyme structure and function. The introduction of the 4-nitrophenyl group often plays a crucial role in the inhibitory activity of these compounds.
One of the most significant areas of research has been the investigation of 1,5-diarylpyrazole derivatives as inhibitors of cyclooxygenase (COX) enzymes. tandfonline.com The COX enzymes, COX-1 and COX-2, are key players in the inflammatory pathway. While both are involved in the production of prostaglandins, COX-1 is constitutively expressed and plays a role in protecting the gastric mucosa, whereas COX-2 is induced during inflammation. Consequently, selective inhibitors of COX-2 are of great interest.
In a study focusing on 1,5-diarylpyrazoles, analogs containing a 4-nitrophenyl group demonstrated significant potency and selectivity for COX-2. tandfonline.com For instance, a series of compounds where the phenyl group at position 1 was substituted with a methanesulfonyl or a carboxyl group, and the phenyl group at position 5 was a 4-nitrophenyl group, showed high COX-2 inhibitory activity. tandfonline.com The 4-nitrophenyl analogs exhibited higher COX-2 potency and selectivity compared to other analogs with 4-bromophenyl, 4-chlorophenyl, or 2-thienyl groups. tandfonline.com Specifically, the compound 1-(4-Methanesulfonylphenyl)-5-(4-nitrophenyl)-1H-pyrazole was a potent COX-2 inhibitor. tandfonline.com
| Compound | Target Enzyme | IC50 (μM) | Selectivity Index (COX-1/COX-2) |
|---|---|---|---|
| 1-(4-Carboxyphenyl)-5-(4-nitrophenyl)-1H-pyrazole | COX-2 | 3.41 | 8.56 |
| 1-(4-Methanesulfonylphenyl)-5-(4-nitrophenyl)-1H-pyrazole | COX-2 | 0.33 | 10.67 |
The data suggests that the 4-nitrophenyl moiety is a key contributor to the selective inhibition of COX-2 by these pyrazole derivatives. tandfonline.com Molecular docking studies on similar dihydropyrazole derivatives have indicated that the pyrazole ring is important for interaction with the COX-2 active site. The specific interactions of these compounds within the enzyme's active site make them useful probes for mapping the binding pocket and understanding the structural basis of enzyme inhibition.
Furthermore, pyrazole derivatives are known to be investigated as inhibitors of other enzymes like monoamine oxidase (MAO). nih.govnih.gov MAO enzymes are crucial in the metabolism of neurotransmitters, and their inhibition is a key strategy in the treatment of depression and neurodegenerative diseases. While direct studies on this compound are limited, the broader class of pyrazolines has been explored for MAO inhibition. nih.gov For example, a series of 1-acetyl-3,5-diphenyl-4,5-dihydro-(1H)-pyrazole derivatives were found to be reversible and selective inhibitors of MAO-A. nih.gov This suggests that the this compound scaffold could serve as a basis for designing novel MAO inhibitors for research purposes.
DNA Interaction Studies
In addition to enzyme inhibition, derivatives of this compound have been utilized as tools to study DNA interactions. Understanding how small molecules bind to DNA is fundamental for the development of new therapeutic agents and molecular probes.
A study on novel N-((3-(4-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)naphthyl derivatives demonstrated their ability to bind to calf thymus DNA (ct-DNA). researchgate.net The interaction was investigated using electronic absorption and fluorescence spectroscopies. These studies revealed that the pyrazole derivatives could interact with DNA, with binding constants indicating a high affinity. The observed hypochromic and hyperchromic effects in the UV-Vis spectra upon binding to ct-DNA suggested an intercalative mode of binding. researchgate.net Such compounds serve as valuable research tools for probing DNA structure and for understanding the molecular basis of DNA-ligand interactions. researchgate.net
Use as Chemical Probes
Derivatives of this compound have also been developed as colorimetric chemosensors for the detection of anions. For instance, 4-[(nitro substituted-phenyl)-hydrazonomethyl]-1-phenyl-1H-pyrazole-3-carboxylate derivatives have been shown to exhibit a distinct color change in the presence of fluoride (B91410) ions. scispace.comias.ac.in This property makes them useful as research tools for the selective sensing of biologically important anions in various media. The ability to visually detect specific ions is a powerful tool in biochemical assays and environmental monitoring.
Conclusion and Future Research Directions
Summary of Key Academic Findings on 4-Nitro-1-phenyl-1H-pyrazole
The compound this compound is a member of the pyrazole (B372694) family, a class of five-membered heterocyclic compounds containing two adjacent nitrogen atoms. Academic research has primarily focused on the synthesis of the pyrazole core and the functionalization of the ring system. The introduction of a nitro group at the 4-position and a phenyl group at the 1-position imparts specific electronic and chemical properties to the molecule, making it a subject of interest in synthetic and materials chemistry.
Key findings from the literature indicate that the synthesis of 4-substituted pyrazoles often involves the nitration of an existing pyrazole ring. Pyrazole exhibits aromatic properties and can undergo electrophilic substitution reactions, such as nitration, typically at the 4-position. globalresearchonline.net The general synthesis strategy may involve the initial construction of the 1-phenyl-1H-pyrazole core, followed by a nitration step. The starting 1-phenyl-1H-pyrazole can be synthesized through the classical Knorr pyrazole synthesis, which involves the condensation of a 1,3-dicarbonyl compound with phenylhydrazine (B124118).
The nitro group at the 4-position is a strong electron-withdrawing group, which significantly influences the reactivity of the pyrazole ring. This functional group can serve as a synthetic handle for further transformations. For instance, the catalytic reduction of the nitro group is a common method to produce 4-amino-1-phenyl-1H-pyrazole. chim.it This amino derivative can then be used as a building block for the synthesis of more complex molecules, including fused heterocyclic systems and compounds with potential biological activity. chim.itmdpi.com Research has demonstrated the utility of 4-nitropyrazoles as precursors for various functionalized derivatives. chim.it
Studies on related polynitro functionalized 4-phenyl-1H-pyrazoles have highlighted their potential as heat-resistant energetic materials. researchgate.net The presence of multiple nitro groups, often in conjunction with a phenyl group on the pyrazole core, contributes to high thermal stability and energetic performance. researchgate.net While this compound itself is not a polynitro compound, these findings suggest that the combination of the phenylpyrazole scaffold and a nitro group provides a foundation for developing stable, energy-dense materials.
Spectroscopic and structural characterization are crucial aspects of the research on this compound. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and mass spectrometry are used to confirm the structure and purity of the synthesized compound. tandfonline.compreprints.org X-ray crystallography studies on similar molecules, such as 1-(4-nitrophenyl)-3,5-di-thiophen-2-yl-1H-pyrazole, provide detailed insights into their molecular geometry and intermolecular interactions in the solid state. tandfonline.com
Table 1: Key Research Findings on this compound and Related Compounds
| Research Area | Key Findings |
|---|---|
| Synthesis | Typically synthesized via electrophilic nitration of the 1-phenyl-1H-pyrazole precursor. globalresearchonline.net |
| Reactivity | The nitro group at the C4 position can be reduced to an amino group, serving as a key synthetic intermediate. chim.it |
| Applications | The core structure is explored in the development of energetic materials due to good thermal stability. researchgate.net |
| Characterization | Structure is confirmed using standard spectroscopic methods (NMR, IR, MS) and X-ray crystallography for related compounds. tandfonline.compreprints.org |
Unexplored Research Avenues and Methodological Advancements
Despite the foundational knowledge on this compound, several research avenues remain largely unexplored. Modern synthetic methodologies could offer more efficient and environmentally friendly routes to its synthesis.
Methodological Advancements:
Multicomponent Reactions (MCRs): Recent advancements in MCRs for pyrazole synthesis offer a powerful tool for creating molecular diversity. nih.gov Designing a one-pot, multicomponent reaction that directly yields this compound or its immediate precursors could significantly improve synthetic efficiency over traditional multi-step methods.
Green Synthesis Protocols: The development of synthesis methods using greener solvents (like water or ionic liquids), catalysts (such as nano-catalysts), and energy sources (like microwave or ultrasonic irradiation) is a growing area in pyrazole chemistry. mdpi.comresearchgate.net Applying these principles to the synthesis of this compound could reduce waste and improve the sustainability of the process.
C-H Functionalization: Direct C-H functionalization techniques represent a frontier in organic synthesis. Exploring the direct introduction of the nitro group at the C4 position of 1-phenyl-1H-pyrazole via a C-H nitration protocol would be a significant methodological advancement, avoiding the need for harsh nitrating agents.
Unexplored Research Avenues:
Biological Activity Screening: While the broader pyrazole class is known for a wide range of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties, the specific biological profile of this compound is not well-documented in the public domain. nih.govnih.govpharmajournal.netmdpi.com A comprehensive screening of this compound against various biological targets could uncover novel therapeutic potential.
Advanced Materials Applications: Beyond energetic materials, the unique electronic properties conferred by the electron-withdrawing nitro group and the conjugated phenyl-pyrazole system suggest potential applications in other areas of materials science. Research into its potential use in nonlinear optics (NLO), organic light-emitting diodes (OLEDs), or as a component in conductive polymers is warranted.
Derivatization and Library Synthesis: The reactivity of the nitro group allows for its conversion into an amino group, which can then be used in a variety of coupling reactions (e.g., amide bond formation, diazotization). A systematic exploration of these transformations to create a library of novel 4-substituted 1-phenyl-1H-pyrazole derivatives could lead to the discovery of molecules with valuable properties.
Prospective Impact on Heterocyclic Chemistry and Materials Science
The continued study of this compound holds considerable promise for advancing both heterocyclic chemistry and materials science. Its significance lies in its dual role as a versatile synthetic intermediate and a functional molecule in its own right.
Impact on Heterocyclic Chemistry: As a building block, this compound is a valuable precursor for creating more complex, polyfunctional heterocyclic systems. The ability to transform the nitro group provides a gateway to a wide array of derivatives. For example, the corresponding 4-amino derivative can be used to construct fused pyrazole systems, such as pyrazolo[3,4-b]pyridines or pyrazolo[1,5-a]pyrimidines, which are themselves important scaffolds in medicinal chemistry. chim.it The study of its reactivity and application in novel synthetic transformations will continue to enrich the toolkit available to synthetic chemists for constructing diverse molecular architectures.
Impact on Materials Science: In materials science, the prospective impact is linked to the molecule's electronic structure. The combination of an electron-donating phenyl ring (relative to the pyrazole) and a powerful electron-withdrawing nitro group creates a "push-pull" system. This type of electronic arrangement is often associated with interesting photophysical properties, including large second-order nonlinear optical responses. Further investigation and functionalization could lead to the development of new organic materials for applications in photonics and optoelectronics.
Furthermore, the exploration of this compound and its derivatives in the field of energetic materials could lead to compounds with a favorable balance of performance and sensitivity. researchgate.net As a simple model compound, it can provide fundamental insights into the structure-property relationships that govern the thermal stability and explosive performance of more complex polynitro-aryl-pyrazole systems. Its study could guide the rational design of next-generation heat-resistant explosives with improved safety profiles.
Table 2: Prospective Impact of this compound
| Field | Prospective Impact |
|---|---|
| Heterocyclic Chemistry | A key intermediate for the synthesis of complex fused pyrazole systems and libraries of functionalized derivatives. chim.it |
| Medicinal Chemistry | Potential scaffold for developing new therapeutic agents, leveraging the broad biological activity of the pyrazole core. nih.gov |
| Materials Science (Optoelectronics) | Potential development of novel organic materials for nonlinear optics due to its "push-pull" electronic structure. |
| Materials Science (Energetics) | A model compound for designing and understanding high-performance, thermally stable energetic materials. researchgate.net |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
